4-Isopropyl-2-pyrimidinol hydrochloride
Overview
Description
4-Isopropyl-2-pyrimidinol hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride typically involves the reaction of 4-isopropylpyrimidine with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: None required
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include:
Continuous flow reactors: For consistent and scalable production
Purification techniques: Such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-pyrimidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine N-oxide
Reduction: Reduction of the pyrimidine ring
Substitution: Nucleophilic substitution reactions at the pyrimidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyrimidine N-oxide derivatives
Reduction: Reduced pyrimidine derivatives
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
4-Isopropyl-2-pyrimidinol hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-pyrimidinol hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Receptors: Binding to cellular receptors to modulate biological responses
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
4-Isopropyl-2-pyrimidinol hydrochloride can be compared with other pyrimidine derivatives, such as:
2-Amino-4-isopropylpyrimidine: Similar structure but with an amino group at the 2-position
4-Isopropyl-6-methylpyrimidine: Similar structure but with a methyl group at the 6-position
Uniqueness
The unique structural features of this compound, such as the isopropyl group at the 4-position and the hydroxyl group at the 2-position, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-propan-2-yl-1H-pyrimidin-2-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-4-8-7(10)9-6;/h3-5H,1-2H3,(H,8,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWGPNZSMKKXQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC(=O)N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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